![molecular formula C15H19NO3 B14223331 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one CAS No. 830324-01-1](/img/structure/B14223331.png)
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one is an organic compound that features a dioxolane ring, an aniline derivative, and a butenone moiety
Preparation Methods
The synthesis of 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one typically involves multiple steps, starting with the preparation of the dioxolane ring. One common method is the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The aniline derivative can be synthesized through standard aromatic substitution reactions. The final step involves the coupling of the dioxolane and aniline derivatives with a butenone moiety under specific reaction conditions, such as the use of a base or acid catalyst .
Chemical Reactions Analysis
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, while the aniline derivative can participate in hydrogen bonding and π-π interactions. The butenone moiety can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological activity .
Comparison with Similar Compounds
Similar compounds to 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one include:
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in polymer synthesis.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane derivative with similar solvent properties.
4-Methyl-1,3-dioxolan-2-one: Used as a plasticizer and solvent in various applications.
The uniqueness of this compound lies in its combination of a dioxolane ring, aniline derivative, and butenone moiety, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
830324-01-1 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[2-[(2-methyl-1,3-dioxolan-2-yl)methyl]anilino]but-3-en-2-one |
InChI |
InChI=1S/C15H19NO3/c1-12(17)7-8-16-14-6-4-3-5-13(14)11-15(2)18-9-10-19-15/h3-8,16H,9-11H2,1-2H3 |
InChI Key |
LUFAEDRAMWSUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CNC1=CC=CC=C1CC2(OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


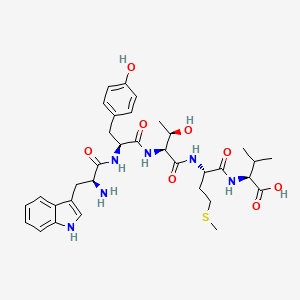
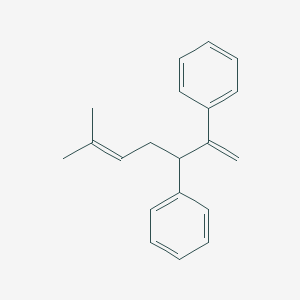
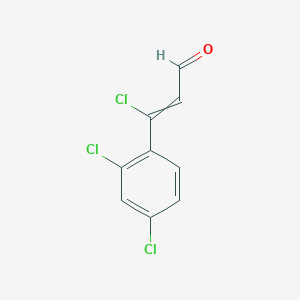
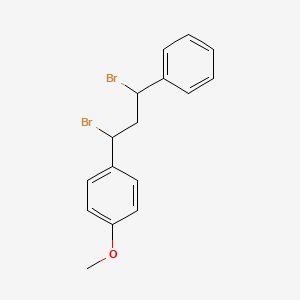
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
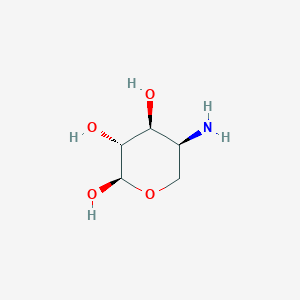
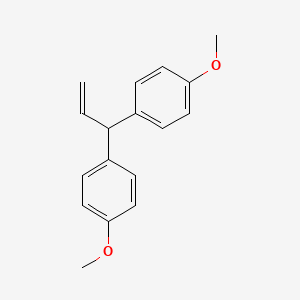
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
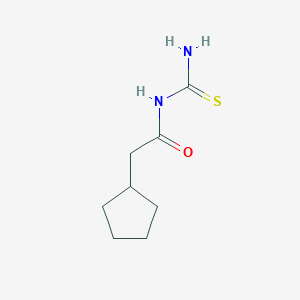
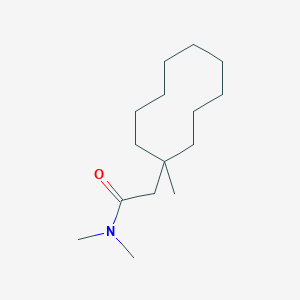
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
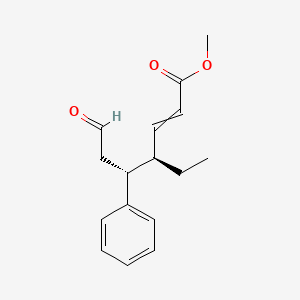
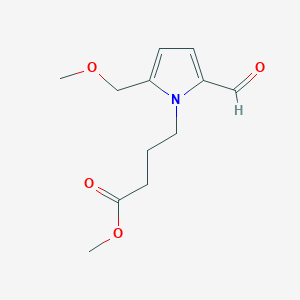
![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
